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Apraglutide TFA

Cat. No.: B1574876
M. Wt: 3879.27
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Endogenous GLP-2 Biology and its Physiological Roles in the Gastrointestinal Tract

Endogenous Glucagon-Like Peptide-2 (GLP-2) is a 33-amino acid peptide hormone primarily produced by intestinal enteroendocrine L-cells, which are located predominantly in the distal small intestine and colon. mdpi.com It is co-secreted with Glucagon-Like Peptide-1 (GLP-1) in response to nutrient ingestion. mdpi.comnovonordisk.com The synthesis of GLP-2 originates from the post-translational processing of the proglucagon gene by the enzyme prohormone convertase 1/3. mdpi.comcreative-diagnostics.com

The physiological actions of GLP-2 are central to maintaining the structural and functional integrity of the gastrointestinal tract. nih.gov Its most prominent effect is the stimulation of intestinal mucosal growth, a phenomenon known as an intestinotrophic effect. mdpi.comglucagon.com This is achieved through several mechanisms:

Stimulation of Crypt Cell Proliferation: GLP-2 promotes the division of cells within the intestinal crypts, the foundation of the intestinal lining. mdpi.comglucagon.comphysiology.org

Inhibition of Apoptosis: It reduces programmed cell death in both crypt cells and the mature enterocytes that form the villi. nih.govglucagon.com

Increased Villus Height and Crypt Depth: The combined effect of increased proliferation and decreased apoptosis leads to an expansion of the mucosal surface area, characterized by taller villi and deeper crypts. glucagon.com

Functionally, GLP-2 enhances the intestine's capacity for nutrient and fluid absorption. physiology.orgmdpi.com It has been shown to stimulate the transport of sugars (hexose) and lipids across the intestinal epithelium. nih.govnih.gov Furthermore, GLP-2 contributes to the regulation of the intestinal barrier, reducing its permeability and thus helping to prevent the translocation of harmful substances from the gut lumen into the bloodstream. mdpi.comglucagon.com Other significant roles include increasing intestinal blood flow and modulating gastric motility and acid secretion. glucagon.comnih.govkarger.com

The actions of GLP-2 are mediated by the GLP-2 receptor (GLP-2R), a G protein-coupled receptor. glucagon.comnih.gov Interestingly, the GLP-2R is not found on the proliferating crypt cells themselves. physiology.orgnih.gov Instead, it is expressed on other cell types within the gut wall, such as enteric neurons, enteroendocrine cells, and intestinal subepithelial myofibroblasts. glucagon.comnih.gov This indicates that GLP-2's effects on epithelial growth are indirect and are mediated by a complex network of secondary signaling molecules, including Insulin-like Growth Factor-1 (IGF-1), Insulin-like Growth Factor-2 (IGF-2), and Keratinocyte Growth Factor. physiology.orgnih.govnih.gov

Rationale for GLP-2 Receptor Agonist Development: Academic and Mechanistic Perspectives

The therapeutic potential of GLP-2 became apparent from its profound intestinotrophic and pro-absorptive functions. nih.govglucagon.com These biological activities suggested that augmenting GLP-2 signaling could be beneficial for conditions characterized by a compromised intestinal mucosal surface or function, such as short bowel syndrome (SBS) and certain inflammatory bowel diseases. mdpi.comnih.govnih.gov In SBS, where a significant portion of the intestine is surgically removed, the remaining bowel must adapt to maintain adequate nutrient and fluid absorption; GLP-2 was identified as a key factor in promoting this natural adaptive response. nih.gov

However, the direct therapeutic use of native human GLP-2 is impractical due to its very short biological half-life, which is only about seven minutes in humans. creative-diagnostics.comnih.gov This rapid inactivation is primarily due to enzymatic degradation by dipeptidyl peptidase-4 (DPP-4). creative-diagnostics.comnih.gov DPP-4 cleaves the alanine (B10760859) residue at the second position from the N-terminus of the GLP-2 peptide, resulting in a metabolite, GLP-2(3-33), which has significantly reduced biological activity. creative-diagnostics.comjci.org

This inherent instability of the native peptide provided a strong mechanistic rationale for the development of GLP-2 receptor agonists, also known as GLP-2 analogs. The primary goal was to engineer molecules that could activate the GLP-2R but were resistant to DPP-4 degradation, thereby extending their duration of action. creative-diagnostics.comacs.org By modifying the amino acid sequence, particularly at or near the DPP-4 cleavage site, researchers aimed to create long-acting analogs suitable for less frequent administration, improving therapeutic convenience. acs.org The development of teduglutide (B13365), where the native alanine at position 2 is replaced with glycine, validated this approach, leading to a compound with a longer half-life and proven efficacy in treating SBS. creative-diagnostics.comnih.gov This success paved the way for the creation of next-generation analogs with further optimized pharmacokinetic profiles. hanmi.co.kr

Apraglutide TFA: Genesis, Molecular Design, and Preclinical Characterization as a Long-Acting GLP-2 Analog

This compound is a synthetic, long-acting GLP-2 analog developed to offer an improved pharmacokinetic profile over existing therapies, aiming for once-weekly administration. creative-diagnostics.comnih.govprnewswire.com It is a 33-amino acid peptide that was rationally designed with four amino acid substitutions compared to native human GLP-2. nih.govresearchgate.net These modifications were engineered to confer resistance to DPP-4 cleavage, reduce clearance, and enhance plasma protein binding, all contributing to a significantly prolonged half-life. nih.govresearchgate.net

Preclinical characterization of apraglutide has demonstrated its unique pharmacological properties compared to native GLP-2 and other analogs like teduglutide and glepaglutide. researchgate.netnih.gov Pharmacokinetic studies in rats revealed that apraglutide has a markedly lower clearance and a longer elimination half-life. nih.gov

CompoundClearance (mL/kg/min)Elimination Half-life (minutes)
hGLP-2 (native)256.4
Teduglutide9.919
Glepaglutide2.816
Apraglutide0.27159

This table presents comparative pharmacokinetic data from intravenous studies in rats. nih.gov

These favorable pharmacokinetics translate into enhanced and sustained pharmacodynamic activity. nih.gov In preclinical models, apraglutide has shown potent intestinotrophic effects. prnewswire.com Studies in rats demonstrated that apraglutide induced greater intestinal growth compared to other GLP-2 analogs, particularly with less frequent dosing intervals, a direct consequence of its prolonged half-life. prnewswire.comnih.gov

Further preclinical validation was conducted in a neonatal piglet model of short bowel syndrome. glpbio.commedchemexpress.com In this model, apraglutide treatment led to significant improvements in intestinal adaptation, including increased intestinal length and weight, greater villus height, and deeper crypts. glpbio.commedchemexpress.com These structural changes were associated with functional benefits, such as reduced fecal energy and fat losses, indicating improved nutrient absorption. glpbio.commedchemexpress.com These findings established apraglutide as a potent, long-acting GLP-2 analog with the potential for significant therapeutic benefit in conditions of intestinal failure. researchgate.netnih.gov

Properties

Molecular Formula

C₁₇₂H₂₆₃N₄₃O₅₂.C₂HF₃O₂

Molecular Weight

3879.27

sequence

One Letter Code: HGDGSFSDEX FTILDLLAAR DFINWLIQTK ITD-NH2

Synonym

FE 203799e (TFA)

Origin of Product

United States

Molecular and Cellular Pharmacology of Apraglutide Tfa

GLP-2 Receptor Binding and Activation Kinetics of Apraglutide TFA

Ligand-Receptor Interaction Dynamics and Affinities

Apraglutide is a potent and high-affinity agonist for the GLP-2 receptor. researchgate.netnih.gov In vitro studies using cell-based assays have quantified its potency, demonstrating high affinity for both human and rat GLP-2 receptors. The half-maximal effective concentration (EC50) of apraglutide has been reported to be 0.03 nM for the human GLP-2 receptor and 0.07 nM for the rat GLP-2 receptor. selleckchem.com These values indicate that a very low concentration of apraglutide is required to elicit a half-maximal response, underscoring its high potency.

Compared to the native human GLP-2 (hGLP-2) and another GLP-2 analogue, teduglutide (B13365), apraglutide demonstrates a comparable or even superior potency. researchgate.netnih.gov Specifically, some research indicates that apraglutide is approximately two-fold more potent in activating the human GLP-2 receptor than teduglutide. researchgate.net The affinity and potency of apraglutide are key determinants of its pharmacological effect, allowing for effective receptor engagement at therapeutic concentrations.

Table 1: In Vitro Potency of Apraglutide at GLP-2 Receptors
CompoundReceptorPotency (EC50)Reference
ApraglutideHuman GLP-2R0.03 nM selleckchem.com
ApraglutideRat GLP-2R0.07 nM selleckchem.com

Receptor Selectivity and Specificity Profiling

A critical aspect of apraglutide's pharmacological profile is its high selectivity for the GLP-2 receptor. researchgate.netnih.gov This selectivity ensures that its effects are primarily mediated through the intended signaling pathway, minimizing off-target effects. The selectivity of apraglutide has been confirmed against a broad panel of 80 different receptors, ion channels, and transporters, where it showed no significant activity, highlighting its specific action on the GLP-2 receptor. researchgate.net

When compared to other related peptide hormone receptors, such as the glucagon-like peptide-1 receptor (GLP-1R), apraglutide maintains its selectivity. researchgate.net This is a key distinction from some other GLP-2 analogues, like glepaglutide, which has been reported to be less selective and can also activate the GLP-1R to a greater extent. researchgate.netnih.gov The high selectivity of apraglutide for the GLP-2R is a result of specific amino acid substitutions in its structure, which were rationally designed to optimize binding to the target receptor while avoiding interaction with others. researchgate.net

Table 2: Receptor Selectivity Profile of GLP-2 Analogs
CompoundPrimary TargetSelectivity NotesReference
ApraglutideGLP-2RHighly selective; retains potency and selectivity comparable to native hGLP-2. Low activity at GLP-1R. researchgate.net
TeduglutideGLP-2RRetains potency and selectivity at the GLP-2 receptor comparable to native hGLP-2. researchgate.net
GlepaglutideGLP-2RLess potent and less selective; also activates the GLP-1R to a larger degree than apraglutide and teduglutide. researchgate.netnih.gov

Intracellular Signaling Cascades Elicited by this compound in Target Cells

G Protein-Coupled Receptor (GPCR) Downstream Pathways (e.g., cAMP, MAPK activation)

Upon binding of apraglutide to the GLP-2 receptor, a conformational change in the receptor is induced, leading to the activation of intracellular G proteins. The primary signaling pathway associated with the GLP-2 receptor involves coupling to the Gαs subunit. glucagon.com Activation of Gαs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). glucagon.comacs.org The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream target proteins, mediating many of the cellular responses to GLP-2. mdpi.com

In addition to the canonical Gαs-cAMP pathway, evidence suggests that the GLP-2 receptor can also couple to other G proteins and activate alternative signaling cascades. Studies have shown that the GLP-2 receptor can activate the Ras-mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). glucagon.com This activation appears to be mediated through Gαi/Go proteins. glucagon.com Furthermore, GLP-2 receptor activation has been linked to the phosphorylation of protein kinase B (AKT), another crucial signaling node involved in cell survival and proliferation. acs.org

Crosstalk with Other Intracellular Signaling Networks

The biological effects of apraglutide are not solely a result of direct signaling within the receptor-expressing cells but also involve a complex interplay and crosstalk with other signaling networks. The intestinotrophic (growth-promoting) effects of GLP-2 are largely indirect. physiology.org GLP-2 receptor activation, primarily in intestinal subepithelial myofibroblasts, stimulates the release of growth factors such as insulin-like growth factor-1 (IGF-1), IGF-2, and ErbB ligands. physiology.org These factors then act on neighboring intestinal epithelial cells, which may not express the GLP-2 receptor themselves, by activating their respective receptors (e.g., IGF-1 receptor and ErbB). frontiersin.orgphysiology.org This paracrine signaling represents a key mechanism of crosstalk.

Furthermore, the anti-inflammatory effects of GLP-2 have been shown to be dependent on the release of vasoactive intestinal polypeptide (VIP) from enteric neurons. physiology.org This indicates a neuro-hormonal signaling crosstalk where GLP-2 receptor activation on neurons triggers the release of a neuropeptide that mediates the anti-inflammatory response.

Transcriptional and Post-Translational Regulatory Effects in Target Cells

The signaling cascades initiated by apraglutide ultimately lead to changes in gene expression and post-translational modifications that drive the cellular response. The trophic effects observed, such as increased intestinal villus height and crypt depth, are the macroscopic outcomes of regulated cell proliferation and inhibition of apoptosis. google.comresearchgate.net

At the transcriptional level, GLP-2 receptor signaling is expected to regulate genes involved in cell cycle progression and survival. The activation of the PKA and AKT pathways leads to the phosphorylation of transcription factors that control the expression of anti-apoptotic proteins and proteins required for cell division. For instance, GLP-2R activation has been shown to engage the pro-apoptotic protein Bad and glycogen (B147801) synthase kinase-3 (GSK-3) in a PKA-dependent manner, thereby preventing apoptosis. physiology.org

Post-translational modifications are also a key feature of GLP-2 action. The phosphorylation of signaling proteins like ERK, AKT, Bad, and GSK-3 is a primary mechanism of signal transduction. glucagon.comacs.orgphysiology.org Beyond phosphorylation, GLP-2 signaling has been shown to induce other post-translational modifications. One specific example is the increased glycosylation of the fatty acid translocase CD36 on the apical membrane of enterocytes, a modification that may play a role in regulating intestinal lipid handling. frontiersin.org These regulatory effects at both the transcriptional and post-translational levels are fundamental to the mechanism by which apraglutide exerts its therapeutic effects on intestinal adaptation and function. onclive.com

Gene Expression Modulation in Intestinal Epithelial Cells

The interaction of this compound with intestinal epithelial cells triggers a cascade of intracellular signaling events that lead to significant changes in gene expression. As a GLP-2 analog, Apraglutide binds to the GLP-2 receptor, a G protein-coupled receptor, initiating downstream pathways that ultimately influence the transcription of genes crucial for intestinal adaptation and function. patsnap.com

Studies on the effects of GLP-2 and its analogs have shown that their intestinotrophic properties are linked to the modulation of genes involved in cell proliferation, differentiation, and survival. researchgate.net For instance, the activation of the GLP-2 receptor can lead to the upregulation of genes that promote the growth and repair of the intestinal lining. clinicaltrials.eu This includes genes that encode for proteins involved in the cell cycle, thereby stimulating the proliferation of intestinal crypt cells. researchgate.net

Furthermore, research into the broader effects of gut microbiota and other signaling molecules on intestinal epithelial cells provides a framework for understanding how Apraglutide might modulate gene expression. For example, various stimuli can alter the expression of genes related to immune responses, cell-to-cell adhesion, and metabolic pathways within these cells. frontiersin.orgsemanticscholar.org While direct, comprehensive transcriptomic studies specifically on this compound are emerging, the known functions of GLP-2 suggest that Apraglutide would similarly influence a wide array of genes to produce its therapeutic effects. This includes the potential modulation of genes encoding for nutrient transporters, tight junction proteins, and anti-inflammatory cytokines. nih.gov

The table below summarizes key gene categories expected to be modulated by this compound in intestinal epithelial cells, based on the known actions of GLP-2.

Gene CategoryPredicted Effect of this compoundPotential Functional Outcome
Cell Cycle RegulatorsUpregulationIncreased enterocyte proliferation
Nutrient TransportersUpregulationEnhanced absorption of nutrients
Tight Junction ProteinsUpregulationImproved intestinal barrier function
Anti-apoptotic FactorsUpregulationIncreased cell survival
Pro-inflammatory CytokinesDownregulationReduced intestinal inflammation

Protein Synthesis and Degradation Pathways Influenced by this compound

This compound, through its action as a GLP-2 receptor agonist, is anticipated to have a significant impact on protein synthesis and degradation pathways within intestinal epithelial cells, contributing to its intestinotrophic effects. The binding of Apraglutide to its receptor initiates signaling cascades that can stimulate protein synthesis, a fundamental process for cell growth and proliferation. patsnap.comresearchgate.net This is supported by evidence showing that GLP-2 analogs promote the growth of the intestinal mucosa, which inherently requires an increase in the synthesis of structural and functional proteins. nih.gov

The process of protein synthesis could be enhanced through the activation of pathways like the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth and proliferation and is known to be influenced by nutrient availability and growth factors. nih.gov Conversely, Apraglutide may also influence protein degradation pathways. By promoting cell survival and inhibiting apoptosis, it likely downregulates the activity of catabolic processes that lead to the breakdown of cellular proteins. researchgate.net

The net effect of these modulations is an increase in the mass of enterocytes, as suggested by the observed increases in plasma citrulline concentrations in patients treated with Apraglutide. nih.gov Citrulline is considered a biomarker of enterocyte mass, and its increased levels point towards a positive balance in protein turnover, favoring synthesis over degradation. nih.govgoogle.com

The table below outlines the potential influence of this compound on key protein synthesis and degradation pathways.

PathwayPredicted Influence of this compoundConsequence for Intestinal Cells
Protein Synthesis
mTOR SignalingActivationIncreased synthesis of proteins required for cell growth and proliferation.
Ribosomal BiogenesisUpregulationEnhanced capacity for protein translation.
Protein Degradation
Ubiquitin-Proteasome SystemDownregulationDecreased breakdown of cellular proteins.
AutophagyModulationRegulation of cellular homeostasis and removal of damaged organelles.

Cellular Responses to this compound in In Vitro and Ex Vivo Models

In vitro and ex vivo studies are crucial for elucidating the direct cellular effects of this compound on intestinal tissues. These models allow for a controlled environment to study the specific mechanisms by which Apraglutide exerts its therapeutic effects.

In cell-based assays, Apraglutide has demonstrated potent and selective activation of the GLP-2 receptor, comparable to the native GLP-2 hormone. researchgate.net This activation is the primary trigger for the subsequent cellular responses observed in intestinal models.

Enterocyte Proliferation and Differentiation Mechanisms

A primary effect of this compound is the stimulation of enterocyte proliferation. patsnap.com This is a hallmark of GLP-2 receptor activation and is a key mechanism for increasing the absorptive surface area of the intestine. researchgate.net In vitro studies using intestinal epithelial cell lines, such as Caco-2 cells, have shown that GLP-2 analogs can increase cell numbers and the proportion of cells undergoing DNA synthesis. nih.gov Apraglutide is expected to produce similar effects, leading to an expansion of the intestinal epithelial layer. researchgate.net

Recent findings from clinical trials with Apraglutide have shown an increase in small bowel length and duodenal wall thickness, which are indicative of its intestinotrophic effects and the underlying stimulation of cell proliferation. biospace.com

The table below summarizes the key cellular mechanisms involved in Apraglutide-induced enterocyte proliferation and the potential impact on differentiation.

Cellular ProcessMechanismEffect of this compound
Proliferation
Cell Cycle EntryActivation of cyclin-dependent kinasesIncreased number of dividing cells in intestinal crypts
DNA SynthesisIncreased incorporation of DNA precursorsExpansion of the enterocyte population
Differentiation
Expression of Brush Border EnzymesPotential modulation of transcription factors like Cdx2May be altered, but overall absorptive capacity is enhanced

Regulation of Intestinal Barrier Function at the Cellular Level

This compound is known to enhance the intestinal barrier function, a critical aspect of its therapeutic action. clinicaltrials.eunih.gov A compromised intestinal barrier can lead to increased permeability, allowing harmful substances to enter the bloodstream and trigger inflammation. clinicaltrials.eu

At the cellular level, Apraglutide is thought to improve barrier integrity through its effects on both the transcellular and paracellular pathways. nih.gov The transcellular pathway involves the transport of substances through the enterocytes themselves, while the paracellular pathway refers to the space between adjacent cells.

Apraglutide likely enhances the expression and proper localization of tight junction proteins, which are key components of the paracellular barrier. frontiersin.org These proteins form a seal between enterocytes, regulating the passage of ions and small molecules. By strengthening these junctions, Apraglutide can reduce intestinal permeability.

Furthermore, by promoting the health and survival of enterocytes, Apraglutide contributes to a more robust and continuous epithelial layer, which is essential for maintaining the transcellular barrier. researchgate.net

The table below details the cellular mechanisms by which this compound is thought to regulate intestinal barrier function.

Cellular ComponentEffect of this compoundConsequence for Barrier Function
Tight Junctions (e.g., ZO-1, Occludin, Claudins)Increased expression and reinforcementDecreased paracellular permeability
Adherens Junctions (e.g., E-cadherin)StabilizationEnhanced cell-cell adhesion and epithelial integrity
Enterocyte ViabilityIncreased survival and reduced apoptosisMaintenance of a continuous and intact epithelial layer

Modulation of Enteroendocrine Cell Activity and Paneth Cell Preservation

Enteroendocrine cells (EECs) are specialized sensory cells within the intestinal epithelium that produce and secrete various hormones in response to luminal stimuli. nih.gov These hormones play crucial roles in regulating digestion, metabolism, and intestinal homeostasis. nih.gov Paneth cells, located at the base of the intestinal crypts, are important for maintaining the stem cell niche and producing antimicrobial peptides. nih.gov

This compound, by activating the GLP-2 receptor, can indirectly influence the activity of EECs. While GLP-2 itself is a product of L-cells, a type of EEC, the administration of a long-acting analog like Apraglutide can create a feedback loop that modulates the function of these and other EECs. nih.gov For example, the improved intestinal health and nutrient absorption resulting from Apraglutide treatment can alter the luminal environment, thereby changing the signals that EECs receive and respond to. patsnap.com

The table below summarizes the potential effects of this compound on enteroendocrine and Paneth cells.

Cell TypePotential Effect of this compoundFunctional Implication
Enteroendocrine Cells (e.g., L-cells)Modulation of hormone secretionAltered regulation of gut motility, secretion, and glucose homeostasis
Paneth CellsIncreased survival and preservationEnhanced intestinal stem cell niche support and antimicrobial defense

Angiogenesis Promotion in Intestinal Tissues: Cellular Mechanisms

In addition to its direct effects on the intestinal epithelium, this compound has been shown to promote angiogenesis, the formation of new blood vessels, in intestinal tissues. patsnap.com This is a crucial aspect of its intestinotrophic effects, as a robust blood supply is necessary to support the increased metabolic demands of a growing and more active intestinal mucosa.

The cellular mechanisms underlying Apraglutide-induced angiogenesis are likely multifactorial. GLP-2 receptor activation on endothelial cells, the cells that line the blood vessels, could directly stimulate their proliferation and migration. Additionally, the growing intestinal epithelium, under the influence of Apraglutide, may release pro-angiogenic factors that signal to nearby blood vessels to expand.

The table below outlines the potential cellular mechanisms involved in Apraglutide-induced angiogenesis.

Cellular ProcessPotential MechanismConsequence for Intestinal Tissue
Endothelial Cell ProliferationDirect stimulation via GLP-2 receptor activationIncreased number of endothelial cells to form new blood vessels
Endothelial Cell MigrationGuidance by pro-angiogenic signals from the epitheliumFormation of new vascular networks
Vascular PermeabilityModulation to allow for nutrient and fluid exchangeEnhanced delivery of nutrients to and from the intestinal tissue

Preclinical Pharmacokinetics of Apraglutide Tfa

Absorption Mechanisms and Bioavailability in Preclinical Animal Models

Preclinical investigations have consistently demonstrated that apraglutide exhibits slow absorption following subcutaneous administration. researchgate.netnih.gov This characteristic, combined with its low clearance and high protein binding, contributes to a significantly prolonged half-life, making it suitable for less frequent, such as once-weekly, dosing. researchgate.netnih.gov

Route-Specific Absorption Profiles (e.g., subcutaneous)

Subcutaneous (SC) injection is the primary route of administration for apraglutide in preclinical studies. nih.govnih.gov Following SC administration in animal models, apraglutide is absorbed slowly. researchgate.netmarketscreener.com This protracted absorption profile is a key feature of its design, contributing to its long-acting nature. nih.gov The pharmacokinetic profile after SC administration has been confirmed in multiple species, including monkeys and minipigs, showing a consistent and prolonged exposure. nih.govresearchgate.net

Distribution and Tissue Tropism Studies in Preclinical Species

The distribution of apraglutide is characterized by a significant volume of distribution and specific accumulation in its target tissues.

Volume of Distribution in Animal Models

While specific numerical values for the volume of distribution in preclinical models are not extensively detailed in the provided search results, it is noted that apraglutide's pharmacokinetic profile includes a large volume of distribution. For instance, one study mentions a volume of distribution (Vss) of 510 mL/kg in rats, indicating substantial accumulation in extravascular locations. google.com This is a significant increase compared to its initial volume of distribution, suggesting extensive tissue uptake. google.com

Target Tissue Accumulation and Specificity

Apraglutide demonstrates a high degree of specificity for its target tissue, the gastrointestinal (GI) tract. researchgate.net As a GLP-2 analog, it exerts its effects by binding to GLP-2 receptors, which are primarily expressed in the gut. researchgate.netuni-freiburg.de Preclinical studies in rats, mice, and pigs have shown that apraglutide treatment leads to significant increases in the weight and length of the small intestine and colon. researchgate.netresearchgate.net This indicates a direct trophic effect on these tissues. The compound has been shown to promote the growth of the intestinal epithelium by stimulating crypt cell proliferation and inhibiting enterocyte apoptosis. mdpi.com This targeted action on the GI tract underscores its therapeutic potential for conditions characterized by intestinal insufficiency. researchgate.netuni-freiburg.de

Metabolic Pathways and Metabolite Identification in Preclinical Species

The metabolic profile of apraglutide is a key aspect of its design, ensuring its stability and prolonged action.

Preclinical data indicates that apraglutide is degraded into smaller peptides and amino acids through general catabolic pathways, which is a similar process to how endogenous GLP-2 is broken down. marketscreener.com A crucial feature of apraglutide is its engineered resistance to cleavage by dipeptidyl peptidase-4 (DPP-4), an enzyme that rapidly degrades native GLP-2. researchgate.netmarketscreener.com This resistance is a primary contributor to its extended half-life. researchgate.net

Studies have shown that no intact parent compound of apraglutide is found in the urine of preclinical models, suggesting that renal elimination of the unchanged drug is not a significant clearance pathway. marketscreener.com While detailed metabolite identification studies for apraglutide in preclinical species are not publicly available in the provided search results, the general understanding is that peptide drugs like apraglutide are primarily metabolized through hydrolysis by peptidases found in various tissues and blood. wuxiapptec.com The process typically involves endopeptidases breaking the peptide into smaller fragments, which are then further broken down into amino acids by exopeptidases. wuxiapptec.com The introduction of modified amino acids in apraglutide's structure likely influences which peptidases can act upon it, contributing to its metabolic stability. researchgate.netwuxiapptec.com

Enzyme Systems Involved in Degradation (e.g., DPP-4 resistance)

The primary enzyme responsible for the rapid degradation of native GLP-2 is dipeptidyl peptidase-4 (DPP-4). nih.govmdpi.comnihr.ac.uk This enzyme cleaves the two N-terminal amino acids from GLP-2, leading to its inactivation and a very short circulating half-life of approximately 7 minutes. researchgate.netcreative-diagnostics.com A key design feature of Apraglutide is its engineered resistance to this enzymatic degradation. nih.govresearchgate.net

Apraglutide was specifically designed with amino acid substitutions that prevent cleavage by DPP-4. nih.govresearchgate.net This resistance to DPP-4 breakdown is a major contributor to the compound's prolonged half-life and enhanced metabolic stability compared to both native GLP-2 and the first-generation GLP-2 analog, teduglutide (B13365). nih.govnih.gov While teduglutide features a single amino acid substitution to reduce DPP-4 degradation, Apraglutide incorporates four substitutions to achieve its unique pharmacokinetic properties. nih.govresearchgate.netmdpi.com This increased resistance to enzymatic breakdown is a foundational element of its long-acting profile. nih.govnihr.ac.uk

Metabolic Stability Profiling

The metabolic stability of a drug candidate is a critical factor in its pharmacokinetic profile and is often evaluated in preclinical studies using in vitro systems like liver microsomes and plasma. mdpi.comwuxiapptec.com For Apraglutide, its metabolic stability is characterized by its resistance to enzymatic degradation and high plasma protein binding. nih.govresearchgate.net

Preclinical studies have consistently shown that Apraglutide has very low clearance. nih.govresearchgate.net This low clearance is a direct result of its molecular design, which includes high protein binding and resistance to DPP-4 cleavage. nih.govresearchgate.net The substitution of specific amino acids confers these properties, which significantly prolong the peptide's in vivo half-life. researchgate.net In preclinical rat models, Apraglutide's half-life was measured at approximately 72 hours. researchgate.net This high metabolic stability distinguishes it from native GLP-2 and other analogs, forming the basis for its development as a long-acting therapeutic. nih.govresearchgate.net

Excretion Routes and Clearance Mechanisms in Preclinical Models

The excretion and clearance of peptide-based therapeutics are determined by factors such as enzymatic degradation, renal filtration, and biliary excretion. mdpi.comescholarship.org For GLP-2 and its analogs, these mechanisms are critical in defining their therapeutic viability and dosing frequency.

Renal and Biliary Clearance Pathways

Native GLP-2 is subject to extensive renal clearance following its initial degradation by enzymes. mdpi.com The resulting inactive metabolites are then excreted via the kidneys. mdpi.com In contrast, preclinical and clinical findings for Apraglutide suggest that renal clearance is not its primary elimination pathway. nih.gov A study in human subjects with severe renal impairment showed no increased exposure to Apraglutide, indicating that its clearance is not heavily dependent on kidney function. nih.gov This is a significant deviation from the clearance mechanism of native GLP-2.

Comparative Clearance Profiles with Other GLP-2 Analogs in Animal Models

Preclinical studies in rats provide a clear quantitative comparison of the clearance rates and elimination half-lives of Apraglutide and other GLP-2 analogs. researchgate.netcreative-diagnostics.com These studies highlight the significantly lower clearance and longer half-life of Apraglutide, which underscores its unique pharmacokinetic profile. researchgate.net

The data demonstrates that Apraglutide's clearance is approximately 10-fold lower than the next slowest analog, glepaglutide, and over 90-fold lower than native hGLP-2 in this preclinical model. researchgate.netcreative-diagnostics.com

Preclinical Pharmacodynamics and Mechanistic Efficacy Models of Apraglutide Tfa

In Vitro and Ex Vivo Organ Model Investigations

In vitro and ex vivo models provide controlled environments to investigate the direct effects of therapeutic compounds on intestinal tissues, independent of systemic physiological variables.

Intestinal organoids are three-dimensional (3D) cellular models derived from stem cells that self-organize to replicate the cellular diversity, morphology, and architecture of the intestine. researchgate.net These systems have emerged as powerful tools for studying intestinal physiology and disease, offering advantages over traditional two-dimensional cell cultures due to their greater physiological relevance. researchgate.net With the advent of intestinal organoids, research into intestinal regeneration and novel therapies for conditions like SBS has advanced significantly. researchgate.net While studies have shown that the GLP-2 class of drugs can expand intestinal organoids, specific research detailing the direct effects of Apraglutide TFA in intestinal organoid or villus culture systems is not extensively documented in publicly available literature. researchgate.net These models, however, represent a valuable platform for future mechanistic studies on Apraglutide's influence on intestinal stem cell balance, epithelial barrier function, and cellular repair processes.

Isolated perfused organ models, such as the isolated perfused ileum, allow for the functional assessment of an intact organ in the laboratory, kept viable for hours to days by perfusing it with a nutrient solution instead of blood. researchgate.net This methodology enables the study of physiological processes like hormone secretion and absorption in a controlled setting. researchgate.net For instance, the isolated perfused pig ileum has been used to study the secretion dynamics of GLP-1 and GLP-2. researchgate.net While these models are well-suited to analyze the direct functional impact of compounds on the intestine, specific studies employing isolated perfused organ systems to evaluate the functional consequences of this compound administration have not been detailed in the available preclinical literature.

Intestinal Organoid and Villus Culture Systems

Animal Models of Intestinal Adaptation and Regeneration

Animal models are crucial for evaluating the integrated physiological effects of drug candidates in a living system. Apraglutide has been assessed in various models of intestinal injury and adaptation, demonstrating significant intestinotrophic and protective effects. google.combiospace.com

The efficacy of apraglutide has been extensively studied in animal models of short bowel syndrome (SBS), a condition resulting from the surgical removal of a large portion of the small intestine. google.commedchemexpress.com In a neonatal piglet model of SBS involving a 75% intestinal resection, apraglutide treatment enhanced intestinal adaptation. medchemexpress.com Compared to saline-treated controls, piglets receiving apraglutide exhibited significantly lower fecal fat and energy losses, indicating improved nutrient absorption. medchemexpress.com

Morphologically, apraglutide promoted significant intestinal growth. medchemexpress.com The treatment led to intestinal lengthening, greater small-intestinal weight, longer villi, and greater crypt depth. medchemexpress.com Notably, the observed intestinal lengthening was considered a unique effect compared to prior experiences with native GLP-2 in the same model. medchemexpress.com In comparative studies within the same SBS piglet model, apraglutide, administered twice over seven days, demonstrated a superior intestinotrophic effect compared to a once-daily administration of teduglutide (B13365), another GLP-2 analogue. researchgate.net Even when teduglutide was administered twice daily to achieve comparable drug exposure, apraglutide showed superior trophic activity at the mucosal level. researchgate.net

Table 1: Effects of Apraglutide in a Neonatal Piglet Model of Short Bowel Syndrome

ParameterControl (Saline)Apraglutide (APRA)Teduglutide (TED - Once Daily)Teduglutide (TEDBID - Twice Daily)P-value
Small-Bowel Length (cm) 141166153165P = 0.004
Small-Bowel Weight (g) 26332831P = 0.007
Villus Height (mm) 0.590.900.580.74P < 0.001
Data derived from a study in a neonatal piglet model with 75% distal small-intestinal resection. P-values represent the overall significance across treatment groups.

Apraglutide has shown significant protective effects in murine models of gastrointestinal (GI) injury induced by chemotherapy and allogeneic transplantation. biospace.comresearchgate.net The GI tract is a key organ system damaged during these procedures, leading to high morbidity. biospace.com In mouse models, co-administering apraglutide with conditioning chemotherapy protected the gut from damage. biospace.com This resulted in improved survival rates and reduced body weight loss compared to animals receiving chemotherapy alone. researchgate.net

These benefits were associated with the preservation of the GI mucosa's morphological integrity and a significant improvement in plasma citrulline levels, a biomarker for enterocyte mass. researchgate.netnih.gov In mice treated with cytarabine (B982) or high-dose melphalan, apraglutide pretreatment and co-administration preserved cellular integrity and intestinal function. researchgate.net Furthermore, in a model of total body irradiation followed by allogeneic transplantation, mice receiving apraglutide had improved survival and increased colon length. researchgate.net The pharmacologic effects of apraglutide were observed to be specific to the intestine, with no impact on the immunosuppressive effects of the chemotherapy. biospace.comresearchgate.net

A primary mechanism of apraglutide's efficacy is its potent intestinotrophic effect, leading to structural changes in the intestinal epithelium that enhance its absorptive capacity. researchgate.netnih.gov Preclinical studies consistently demonstrate that apraglutide promotes the growth of the crypt-villus axis. researchgate.net

In studies on healthy mice, apraglutide administration significantly increased small intestinal weight and length after just three weeks of treatment. researchgate.net These effects were accompanied by a marked increase in both crypt depth and villus height. researchgate.net With longer treatment durations (7 to 10 weeks), the number of crypts and the intestinal circumference also increased, indicating a sustained and multifaceted growth response. researchgate.net Similarly, in rat models, apraglutide induced greater intestinotrophic effects compared to other GLP-2 analogs at equivalent doses, a result attributed to its prolonged half-life. nih.gov These morphological changes are believed to increase the total absorptive surface area of the intestine, which is supported by functional data showing enhanced nutrient and fluid absorption in animal models of SBS-IF. google.comnih.gov

Table 2: Morphological Changes in Mouse Intestine with Apraglutide Treatment

ParameterTime PointObservationP-value
Small Intestinal Weight 3 WeeksSignificantly increasedP < 0.001
Small Intestinal Length 3 WeeksSignificantly increasedP < 0.001
Crypt Depth 3 WeeksMarkedly increasedP < 0.001
Villus Height 3 WeeksMarkedly increasedP < 0.001
Crypt Number 7 & 10 WeeksIncreasedP < 0.01
Intestinal Circumference 7 & 10 WeeksIncreasedP < 0.01
Colon Weight 3 WeeksEnhancedP < 0.001
Colon Length 3 WeeksEnhancedP < 0.001
Data derived from a study in healthy male and female mice.

Investigations in Models of Chemotherapy-Induced Intestinal Injury and Inflammation

Effects on Nutrient Absorption and Digestion Mechanisms in Preclinical Settings

Preclinical studies have consistently shown that apraglutide promotes significant trophic effects on the intestine, leading to enhanced structural and functional adaptation. nih.govresearchgate.net This intestinotrophic action is the primary mechanism through which apraglutide improves the absorption of nutrients and fluids. clinicaltrials.euresearchgate.net The peptide stimulates the growth and regeneration of intestinal villi, the finger-like projections that line the small intestine, thereby increasing the mucosal surface area available for absorption. patsnap.com In preclinical models of short bowel syndrome (SBS), apraglutide has been shown to promote the adaptation of intestinal structure and function by increasing mucosal mass and villus height. researchgate.net

The intestinotrophic effects of apraglutide directly translate to an enhanced capacity for macronutrient absorption in animal models. nih.gov By expanding the mucosal surface area, apraglutide improves the gut's ability to process and absorb fats, carbohydrates, and proteins, which are essential for energy. patsnap.com The superior pharmacodynamic activity of apraglutide is underpinned by its unique pharmacokinetic profile, which was characterized in head-to-head preclinical studies against other GLP-2 analogues. In rat models, apraglutide demonstrated exceptionally low clearance and a prolonged elimination half-life compared to native human GLP-2 (hGLP-2), teduglutide, and glepaglutide. This extended duration of action allows for greater intestinotrophic activity. [Source 1-1, 1-5 from first search]

Table 1: Comparative Pharmacokinetics of GLP-2 Analogues in Rats (Intravenous Administration)

Compound Clearance (mL/kg/min) Elimination Half-Life (min)
hGLP-2 25 6.4
Teduglutide 9.9 19
Glepaglutide 2.4 18
Apraglutide 0.27 159

This table is based on data from preclinical studies in rats and illustrates the pharmacokinetic properties that contribute to apraglutide's enhanced pharmacodynamic effects. [Source 1-1, 1-5 from first search]

While specific preclinical studies focusing exclusively on apraglutide's modulation of individual micronutrient absorption pathways are not extensively detailed, the underlying mechanism of action strongly supports enhanced absorption. The GLP-2-mediated increase in intestinal surface area and improved gut health would logically facilitate the improved uptake of micronutrients, including vitamins and minerals. patsnap.com The general function of GLP-2 signaling is to facilitate the absorption of a wide range of nutrients, including fatty acids, amino acids, and glucose. mdpi.com Therefore, the potent intestinotrophic effects observed with apraglutide in animal models are expected to create a more favorable environment for the absorption of all dietary nutrients. nih.gov

Macronutrient (e.g., fat, energy) Absorption Modulation

Immunomodulatory Properties in Preclinical Models

Apraglutide has demonstrated significant immunomodulatory and cytoprotective properties in preclinical models, particularly in the context of gastrointestinal damage. biospace.comdrug-dev.com These effects are being explored for therapeutic potential in conditions like acute graft-versus-host disease (aGVHD), a severe immune complication following stem cell transplantation where the gastrointestinal tract is a primary target. globenewswire.comliverpool.ac.uk In preclinical mouse models of aGVHD, apraglutide treatment protected the GI tract from damage, reduced mortality, and improved survival rates. biospace.comglobenewswire.comglobenewswire.com The mechanism is believed to be regenerative and non-immunosuppressive, focusing on healing the gut rather than broadly suppressing the immune system. biospace.com

The immunomodulatory effects of apraglutide are evident through its impact on key cellular components of the gut's innate immune system. In preclinical models of aGVHD, GLP-2 analog treatment was shown to prevent the loss of Paneth cells, which are critical for secreting antimicrobial peptides and shaping the intestinal microbiome. onclive.com Apraglutide's GLP-2 receptor-mediated effects are noted to protect and regenerate both Paneth cells and intestinal stem cells. liverpool.ac.uk Furthermore, in mouse models, apraglutide helped preserve the homeostasis of the intestinal microbiome during chemotherapy, a critical aspect of maintaining a healthy GALT environment. biospace.com

The GLP-2 class of molecules, to which apraglutide belongs, has demonstrated the ability to modulate inflammatory responses at the cytokine level. acs.org Preclinical studies in animal models of intestinal inflammation (ileitis and colitis) have shown that GLP-2 treatment reduces the levels of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β). acs.org Concurrently, an increase in the anti-inflammatory cytokine Interleukin-10 (IL-10) was observed. acs.org Consistent with these findings, apraglutide is described as having regenerative and anti-inflammatory effects on the GI tract in preclinical studies. drug-dev.com

Impact on Gut-Associated Lymphoid Tissue (GALT)

Exploration of GLP-2 Receptor-Mediated Effects Beyond the Gastrointestinal Tract in Preclinical Models

The GLP-2 receptor (GLP-2R) is not exclusively located in the gastrointestinal tract. Preclinical research has identified GLP-2R expression in other tissues, suggesting a broader potential biological role for GLP-2 and its analogs. nih.govglucagon.com In animal models, GLP-2R mRNA transcripts have been detected in the brain, specifically in the hypothalamus, thalamus, hippocampus, and brainstem. mdpi.comglucagon.com GLP-2 is also secreted by neurons within the brainstem. mdpi.com Beyond the central nervous system, GLP-2 has been shown to have anabolic actions in bone, where it may help prevent resorption. glucagon.com

Despite the widespread presence of its receptor, a preclinical study in mouse models of aGVHD noted that the observed pharmacologic effects of apraglutide were specific to the intestine. biospace.com This suggests that while the potential for extra-intestinal activity exists, apraglutide's primary and most potent effects in certain pathological models are concentrated on intestinal protection and regeneration.

Table 2: Compound Names Mentioned

Compound Name
This compound
Teduglutide
Glepaglutide
Glucagon-like peptide-2 (GLP-2)
Interferon-gamma (IFN-γ)
Interleukin-10 (IL-10)
Interleukin-1beta (IL-1β)

Central Nervous System (CNS) GLP-2 Receptor Signaling and Metabolic Regulation

The GLP-2 receptor is expressed in several key areas of the central nervous system in both humans and rodents, suggesting a role for GLP-2 signaling in neuroendocrine control and metabolic regulation. mdpi.comfrontiersin.org Apraglutide, as a potent and selective GLP-2R agonist, is understood to engage these central pathways. researchgate.net

GLP-2 Receptor Distribution in the CNS:

In rodent models, the GLP-2R has been identified in various brain regions that are critical for integrating metabolic signals. mdpi.comglucagon.com

Brain RegionSpecific Nuclei/AreaImplicated Function
Hypothalamus Dorsomedial Hypothalamus (DMH), Arcuate Nucleus (ARC)Regulation of energy balance and food intake mdpi.comglucagon.com
Brainstem Nucleus of the Solitary Tract (NTS), Dorsal Motor Nucleus of the Vagus Nerve (DMV)Integration of satiety signals, control of gastrointestinal function mdpi.com
Other Vagal afferents (Nodose Ganglion), HippocampusGut-brain communication, neuroprotection mdpi.comfrontiersin.org

Mechanistic Insights from Preclinical Models:

Preclinical studies have demonstrated that central GLP-2R activation plays a significant role in regulating energy homeostasis and glucose metabolism through the gut-brain axis. nih.gov

Regulation of Food Intake and Energy Balance: Chronic intracerebroventricular infusion of GLP-2 in mice has been shown to suppress food intake. frontiersin.org This effect is linked to the activation of GLP-2 receptors on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus. frontiersin.orgnih.gov POMC neurons are key regulators of energy balance. frontiersin.org Studies using mice with a specific knockout of the GLP-2R in POMC neurons showed these animals exhibited increased food intake (hyperphagia) and accelerated gastric emptying, underscoring the physiological importance of this specific neural circuit. frontiersin.orgnih.gov

Glucose Homeostasis: The CNS GLP-2R signaling pathway is also integral to the control of glucose metabolism. Intracerebroventricular administration of GLP-2 enhances glucose tolerance, suppresses hepatic glucose production, and improves insulin (B600854) sensitivity. nih.gov This action is dependent on the activation of the PI3K (p110α) signaling pathway within POMC neurons. nih.gov GLP-2 activates the PI3K-Akt-FoxO1 signaling cascade in these neurons, demonstrating a distinct, incretin-independent mechanism by which the central melanocortin system modulates peripheral glucose levels. nih.gov

Neuroprotection and Cellular Effects: Beyond metabolic control, GLP-2R signaling has been associated with neuroprotective functions. In cultured hippocampal cells, GLP-2R expression is linked to a reduction in glutamate-induced cell death. frontiersin.org Furthermore, in cultured rat astrocytes, GLP-2 was found to stimulate cell proliferation and induce the expression of immediate early genes like fos and jun, suggesting a role in CNS homeostasis and regeneration. glucagon.com

Cardiovascular System Interactions in Animal Models

Direct preclinical studies focusing specifically on the cardiovascular effects of apraglutide in animal models are not extensively detailed in the available literature. However, the known anti-inflammatory properties of GLP-2 signaling suggest potential indirect interactions with the cardiovascular system.

Low-grade inflammation is recognized as an independent risk factor for several cardiovascular diseases, including atherosclerosis. google.com Preclinical research indicates that GLP-2 and its analogs may exert beneficial anti-inflammatory effects.

Systemic and Central Anti-Inflammatory Effects: In obese mouse models, chronic administration of GLP-2 was found to reduce inflammation in the brain and other tissues. mdpi.com Given that systemic inflammation contributes to cardiovascular pathology, this suggests a potential mechanism by which GLP-2 analogs could confer cardiovascular benefits.

Gut Barrier Integrity and Inflammation: GLP-2 is known to enhance intestinal barrier function. google.com A compromised gut barrier can lead to increased translocation of inflammatory mediators into the bloodstream, contributing to systemic inflammation that can impact cardiovascular health. By improving gut integrity, GLP-2 analogs like apraglutide may indirectly mitigate this source of inflammatory stress.

While these findings point to plausible indirect mechanisms, dedicated preclinical cardiovascular safety and efficacy studies in animal models are necessary to fully characterize the direct and indirect effects of apraglutide on the cardiovascular system.

Structure Activity Relationships Sar and Rational Design of Apraglutide Analogs

Identification of Key Amino Acid Residues for Receptor Binding and Efficacy

The biological effects of GLP-2 are mediated through its binding to the GLP-2 receptor (GLP-2R). mdpi.com SAR studies have been crucial in identifying the specific amino acid residues in the GLP-2 sequence that are vital for this interaction and subsequent receptor activation.

The N-terminus of GLP-2 is known to be critical for its agonist activity. google.com Modifications or deletions within the first few amino acids can significantly impact the peptide's ability to activate the receptor. google.com While the entire peptide contributes to binding, certain residues are particularly important for high-affinity binding. For instance, studies on GLP-2 analogs have highlighted that substitutions at positions such as Aspartic Acid at position 15 and Phenylalanine at position 22 can lead to a loss of antagonist activity, suggesting their importance in receptor interaction. google.com Apraglutide was developed through SAR studies that involved substitutions of lipophilic amino acids at positions 11 and 16 of a modified human GLP-2 sequence. google.comgoogle.com This targeted approach ensures that the resulting analog retains potent and selective agonism at the GLP-2 receptor, comparable to the native peptide. researchgate.netnih.gov

Impact of Peptide Modifications on Pharmacological Profile

A major hurdle in the therapeutic application of native GLP-2 is its short half-life, primarily due to rapid degradation by the enzyme dipeptidyl peptidase-IV (DPP-4). google.comgoogle.com To address this, apraglutide incorporates several modifications designed to enhance its stability and prolong its action. nih.govmdpi.com

N-terminal Modifications

The N-terminus of GLP-2 is susceptible to cleavage by DPP-4. google.com To block this degradation pathway, a common strategy in the design of GLP-2 analogs is the modification of the amino acid at position 2. google.com In apraglutide, specific amino acid substitutions at the N-terminus contribute to its resistance to DPP-4 breakdown, a key factor in its extended half-life. nih.govmdpi.com

Internal Residue Substitutions and their Effects on DPP-4 Resistance

Apraglutide differs from native human GLP-2 by four amino acid substitutions. nih.govmdpi.comgoogle.com These substitutions are the result of extensive SAR studies and are critical for its enhanced properties. google.com One of the key substitutions is at position 2, where the native Alanine (B10760859) is replaced, conferring resistance to DPP-4. nih.govmdpi.comgoogle.com Specifically, apraglutide incorporates a Glycine at position 2. guidetopharmacology.org Other substitutions in apraglutide include Norleucine at position 10, D-Phenylalanine at position 11, and Leucine at position 16. researchgate.netguidetopharmacology.org The incorporation of D-amino acids, such as D-Phe at position 11, is a known strategy to increase peptide stability. researchgate.net These modifications collectively contribute to apraglutide's high resistance to DPP-4 degradation and its prolonged half-life. nih.govmdpi.com

The following table summarizes the key amino acid substitutions in apraglutide compared to native human GLP-2 and their primary functions.

PositionNative Human GLP-2ApraglutidePrimary Effect of Substitution
2Alanine (Ala)Glycine (Gly)Enhanced DPP-4 Resistance guidetopharmacology.org
10Methionine (Met)Norleucine (Nle)Increased Stability researchgate.net
11Asparagine (Asn)D-Phenylalanine (D-Phe)Increased Stability, Receptor Interaction researchgate.netguidetopharmacology.org
16Asparagine (Asn)Leucine (Leu)Receptor Interaction researchgate.netguidetopharmacology.org

Design Principles for Enhanced Stability and Potency

The design of apraglutide was guided by the goal of creating a potent, selective, and long-acting GLP-2 analog. researchgate.net The key design principles focused on:

Resistance to Enzymatic Degradation: The primary strategy was to engineer resistance to DPP-4 cleavage through amino acid substitutions at the N-terminus. nih.govmdpi.com

High Receptor Affinity and Potency: Through targeted substitutions at key positions, the affinity for the GLP-2 receptor was maintained or enhanced, ensuring potent agonist activity. researchgate.netnih.gov Apraglutide acts as a full agonist of the GLP-2 receptor with potency comparable to native GLP-2. nih.govclinicaltrials.eu

Prolonged Half-Life: The combination of DPP-4 resistance and high plasma protein binding results in a significantly longer elimination half-life for apraglutide compared to native GLP-2 and other analogs like teduglutide (B13365). researchgate.netnih.gov This allows for less frequent administration. nih.gov

Optimized Pharmacokinetic Profile: The rational design of apraglutide results in low clearance and slow absorption, contributing to its long-lasting effects. researchgate.netnih.gov

Computational Modeling and Molecular Dynamics Simulations of Apraglutide-Receptor Interactions

While specific computational studies on apraglutide are not extensively published in the public domain, the field of peptide drug design heavily relies on these techniques. frontiersin.orgmdpi.com Computational modeling and molecular dynamics (MD) simulations are powerful tools for understanding peptide-receptor interactions at an atomic level. frontiersin.orgmdpi.com

These methods can be used to:

Model Receptor-Ligand Complexes: By building three-dimensional models of the GLP-2 receptor bound to apraglutide, researchers can visualize the binding mode. acs.orgnih.gov

Predict Binding Affinities: Computational tools can estimate the strength of the interaction between apraglutide and the GLP-2R, helping to rationalize the effects of different amino acid substitutions. acs.orgnih.gov

Simulate Dynamic Behavior: MD simulations can reveal the flexibility of the peptide and the receptor and identify key interactions that stabilize the complex over time. frontiersin.orgmdpi.com For instance, simulations can show how specific residues of the peptide form stable hydrogen bonds or hydrophobic interactions with the receptor. acs.orgnih.gov

These computational approaches, integrated with experimental SAR data, provide a detailed understanding of the structure-function relationships that underpin the enhanced pharmacological profile of apraglutide. frontiersin.orgacs.org

Methodological Considerations and Advanced Techniques in Apraglutide Research

In Vitro Assay Development for Receptor Binding and Signaling

A cornerstone of apraglutide research is the use of in vitro assays to characterize its interaction with the GLP-2R and the downstream signaling pathways it activates. These cell-based assays provide a controlled environment to measure the drug's bioactivity and selectivity. researchgate.netnih.gov

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of apraglutide for the GLP-2 receptor. acs.orggiffordbioscience.com These assays are considered the gold standard for quantifying ligand-receptor interactions due to their sensitivity and robustness. giffordbioscience.com The process typically involves using a radiolabeled version of a ligand that binds to the receptor.

There are three main types of radioligand binding assays:

Saturation assays: These are used to determine the density of receptors (Bmax) in a given tissue or cell line and the dissociation constant (Kd) of the radioligand, which is a measure of its affinity. This is achieved by incubating cells or membranes with increasing concentrations of the radioligand. giffordbioscience.com

Competitive binding assays: These assays measure the ability of an unlabeled compound, such as apraglutide, to compete with a radiolabeled ligand for binding to the receptor. The results are used to calculate the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor. giffordbioscience.com

Kinetic assays: These experiments determine the association (kon) and dissociation (koff) rate constants of a radioligand, providing insights into the binding dynamics. giffordbioscience.com

In the context of apraglutide research, these assays have been instrumental in confirming its high potency and selectivity for the GLP-2R, comparable to the native GLP-2. researchgate.netresearchgate.net

Reporter Gene Assays for Bioactivity Measurement

Reporter gene assays (RGAs) are powerful tools for measuring the bioactivity of compounds like apraglutide by linking receptor activation to the expression of an easily quantifiable protein. indigobiosciences.comthermofisher.com These assays are crucial for high-throughput screening and for assessing the functional consequences of receptor binding. indigobiosciences.com

The basic principle of an RGA involves genetically engineering a cell line to express the receptor of interest (in this case, GLP-2R) and a reporter gene. researchgate.netmdpi.com The reporter gene is linked to a promoter that is activated by the signaling pathway downstream of the receptor. thermofisher.com When apraglutide binds to the GLP-2R, it initiates a signaling cascade that leads to the expression of the reporter protein, which can be an enzyme like luciferase or β-galactosidase, or a fluorescent protein like GFP. indigobiosciences.comthermofisher.com The amount of reporter protein produced is proportional to the bioactivity of apraglutide.

A specific example is the development of a mechanism-of-action (MOA)-reflective cell-based RGA using a stable HEK293 cell line expressing both the GLP-2 receptor and a luciferase reporter gene. researchgate.netmdpi.com This assay has proven to be accurate, precise, and specific for quantifying the potency of GLP-2 analogues like apraglutide and is suitable for stability testing and drug screening. researchgate.netresearchgate.net

Calcium Flux and cAMP Assays

Upon binding to the GLP-2R, a G protein-coupled receptor (GPCR), apraglutide activates intracellular signaling pathways. otago.ac.nznih.gov Two of the most important second messengers in these pathways are cyclic adenosine (B11128) monophosphate (cAMP) and calcium (Ca2+). nih.govcreative-diagnostics.com Assays that measure changes in the intracellular concentrations of these molecules are therefore essential for characterizing the pharmacological profile of apraglutide.

cAMP Assays: GLP-2R activation typically leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cAMP levels. nih.govnih.gov Various assay formats, including homogeneous time-resolved fluorescence (HTRF), are used to quantify cAMP production in response to apraglutide. nih.gov These assays have confirmed that apraglutide is a full agonist at the GLP-2R, meaning it can elicit a maximal response from the receptor. clinicaltrials.govresearchgate.net Studies have shown that apraglutide's potency in activating cAMP signaling is comparable to that of native GLP-2. researchgate.net

Calcium Flux Assays: While the primary signaling pathway for GLP-2R is through cAMP, GPCRs can also signal through other pathways, including those that lead to an increase in intracellular calcium. otago.ac.nzcreative-diagnostics.com Calcium flux assays use fluorescent dyes that bind to calcium, allowing researchers to measure changes in its concentration upon receptor activation. Understanding the full spectrum of signaling pathways activated by apraglutide, including potential calcium mobilization, is important for a complete pharmacological characterization. otago.ac.nz

Table 1: In Vitro Assay Data for Apraglutide and Related Compounds

CompoundReceptorAssay TypePotency (EC50/IC50/Ki)Source
Apraglutide hGLP-2RcAMP Activation~2-fold more potent than teduglutide (B13365) researchgate.net
Apraglutide hGLP-2RReceptor BindingPotency similar to native hGLP-2 researchgate.net
Teduglutide hGLP-2RcAMP ActivationComparable to native GLP-2 researchgate.net
Glepaglutide hGLP-2RcAMP ActivationLess potent than apraglutide and teduglutide researchgate.net
d-GLP-2 analogue GLP-2RcAMP AccumulationEC50 = 226 nM (5.7 times less potent than l-GLP-2) nih.gov
l-GLP-2 GLP-2RcAMP AccumulationEC50 = 40 nM nih.gov

Advanced Imaging Techniques for Cellular and Tissue Analysis

To visualize the effects of apraglutide at a microscopic level, researchers employ advanced imaging techniques. These methods provide crucial insights into how the compound alters cell structure and function, particularly in the intestine.

Confocal Microscopy for Receptor Localization and Cellular Changes

Confocal microscopy is a high-resolution imaging technique that allows for the three-dimensional reconstruction of biological samples. researchgate.net It is particularly useful for localizing specific proteins within cells and tissues. In the context of apraglutide research, confocal immunofluorescence microscopy can be used to visualize the expression and distribution of the GLP-2R. researchgate.net Understanding where the receptor is located is key to understanding the site-specific actions of apraglutide. nih.govnih.gov

Furthermore, confocal microscopy can be used to examine changes in cellular morphology induced by apraglutide. For example, it can be used to visualize the increase in the height of intestinal villi and the depth of crypts, which are characteristic effects of GLP-2R agonists. nih.govresearchgate.net It can also be used to study the expression and localization of specific proteins within the brush border of intestinal epithelial cells, such as villin, which is involved in maintaining the structure of microvilli. researchgate.net

Electron Microscopy for Ultrastructural Studies

Electron microscopy (EM) offers even greater magnification than light microscopy, enabling the visualization of the fine details of cellular structures, known as ultrastructure. scielo.brekb.eg This technique is invaluable for studying the subcellular effects of apraglutide.

Transmission Electron Microscopy (TEM): TEM is used to examine the internal structures of cells. scielo.br In apraglutide research, TEM can be used to study changes in the length and density of microvilli on the surface of enterocytes, the absorptive cells of the intestine. researchgate.net It can also reveal alterations in organelles such as mitochondria and the Golgi complex, providing clues about cellular function and health. scielo.br For instance, studies have used TEM to show that GLP-2 can reduce the endocytic uptake of substances into enterocytes. researchgate.net

Omics Approaches in Response to Apraglutide TFA

Modern systems biology, through various "omics" approaches, provides a holistic view of the molecular changes induced by apraglutide. These high-throughput techniques allow for a comprehensive analysis of genes, proteins, and metabolites, offering deep insights into the drug's mechanism of action.

Transcriptomic analysis is fundamental to understanding how apraglutide modulates cellular function at the genetic level. Techniques like RNA-Sequencing (RNA-Seq) and microarrays are employed to create a global profile of gene expression in intestinal tissues following apraglutide administration. cd-genomics.comnumberanalytics.com

RNA-Seq offers high sensitivity and a broad dynamic range, making it superior for detecting transcripts at low abundance and identifying novel gene variants. rna-seqblog.comgeneviatechnologies.com Microarrays, while an older technology, remain a cost-effective method for analyzing the expression of thousands of known genes simultaneously. numberanalytics.com In the context of apraglutide research, these methods can reveal the upregulation of genes involved in intestinal epithelial cell proliferation, differentiation, and nutrient transport. Conversely, they can identify the downregulation of genes associated with inflammatory pathways.

Research comparing RNA-Seq and microarray technologies has demonstrated a high correlation in gene expression profiles, though RNA-Seq provides advantages in detecting a wider range of transcripts and isoforms. rna-seqblog.com Studies using these techniques could identify specific genes whose expression is significantly altered by apraglutide, providing biomarkers for therapeutic response and a deeper understanding of its regenerative effects on the intestinal mucosa.

Table 1: Representative Differentially Expressed Genes in Intestinal Tissue in Response to Apraglutide

Gene SymbolGene NameFunctionPredicted Change
PCNA Proliferating Cell Nuclear AntigenDNA replication and repair, cell proliferationUpregulated
VIL1 Villin 1Villus epithelium morphogenesis, actin filament bundlingUpregulated
SLC15A1 Solute Carrier Family 15 Member 1Peptide and drug transportUpregulated
MUC2 Mucin 2, Oligomeric Mucus/Gel-FormingGoblet cell mucin, intestinal protectionUpregulated
TNF Tumor Necrosis FactorPro-inflammatory cytokineDownregulated
IFNG Interferon GammaPro-inflammatory cytokineDownregulated

Proteomics and phosphoproteomics offer a view into the functional machinery of the cell by studying protein abundance and post-translational modifications, respectively. nih.govnih.gov These analyses are crucial for understanding how the genetic changes identified by transcriptomics translate into functional outcomes. Mass spectrometry-based techniques are the cornerstone of these investigations. protocols.io

Proteomic studies can confirm whether the upregulation of specific genes by apraglutide leads to a corresponding increase in protein levels, such as those involved in building the absorptive surface of the intestine. Phosphoproteomics, which often involves an enrichment step for phosphorylated peptides using materials like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC), delves deeper into the activation state of cellular signaling pathways. nih.govprotocols.ioelifesciences.org For apraglutide, this could involve mapping the phosphorylation events downstream of GLP-2 receptor activation, such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation. Integrative analysis of the transcriptome, proteome, and phosphoproteome can provide a multi-layered understanding of apraglutide's effects. elifesciences.org

Table 2: Key Proteins and Phosphorylation Sites Investigated in Apraglutide Research

ProteinSitePathwayPredicted Effect of Apraglutide
Akt Ser473/Thr308PI3K/Akt SignalingIncreased Phosphorylation
ERK1/2 Thr202/Tyr204MAPK/ERK SignalingIncreased Phosphorylation
GSK3B Ser9Wnt/β-catenin SignalingIncreased Phosphorylation (Inhibitory)
BAD Ser112/Ser136Apoptosis RegulationIncreased Phosphorylation (Inhibitory)
CREB Ser133Transcriptional RegulationIncreased Phosphorylation

Metabolomics involves the comprehensive study of small molecule metabolites in biological systems and provides a direct functional readout of the physiological state of an organism. nih.gov Untargeted metabolomics, typically using mass spectrometry, can identify and quantify hundreds to thousands of metabolites, revealing systemic changes in response to a drug. nih.gov

In apraglutide research, metabolomic analysis of plasma or tissue samples can demonstrate the functional consequences of enhanced intestinal absorption. nih.gov Studies have shown that apraglutide treatment leads to significant increases in the absorption of wet weight, energy, and electrolytes like sodium and potassium. nih.gov Metabolomic profiling could further detail the changes in the absorption of specific macronutrients, such as carbohydrates and lipids, by tracking the levels of circulating sugars, amino acids, and fatty acids. nih.gov Pathway analysis tools can then be used to map these changes to specific metabolic pathways, such as the alanine (B10760859), aspartate, and glutamate (B1630785) metabolism, providing a clear picture of the drug's impact on the body's metabolic homeostasis. nih.govresearchgate.net

Table 3: Potential Metabolite Changes in Plasma Following Apraglutide Treatment

Metabolite ClassSpecific MetabolitePredicted ChangeImplied Functional Effect
Amino Acids CitrullineIncreasedMarker of enterocyte mass and function. google.com
Amino Acids GlutamineDecreased (initially)Increased utilization by enterocytes for fuel.
Fatty Acids Palmitic AcidIncreasedEnhanced lipid absorption.
Carbohydrates GlucoseIncreased (postprandial)Improved carbohydrate absorption.
Electrolytes SodiumIncreasedEnhanced electrolyte transport. nih.gov
Electrolytes PotassiumIncreasedEnhanced electrolyte transport. nih.gov

Proteomics and Phosphoproteomics for Protein Expression and Activation

Synthetic Methodologies for this compound and Analogs

The production of apraglutide, a 33-amino acid peptide analog, relies on sophisticated chemical synthesis and purification techniques to ensure a high-purity final product.

Apraglutide is manufactured using Solid-Phase Peptide Synthesis (SPPS). researchgate.netjpt.com This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.com This approach simplifies the purification process at each step, as excess reagents and by-products can be removed by simple washing and filtration. jpt.comgyrosproteintechnologies.com

The synthesis of long and complex peptides like apraglutide presents challenges, including amino acid racemization and aggregation of the growing peptide chain, which can lead to incomplete reactions and the formation of deletion sequences. gyrosproteintechnologies.com Optimization strategies are crucial and include:

Resin and Linker Selection : Choosing the appropriate solid support and linker is critical for synthesis success and determines the C-terminal chemistry of the final peptide. gyrosproteintechnologies.com

Use of Pseudoprolines : Incorporating dipeptide building blocks, known as pseudoprolines, at specific points in the peptide sequence can disrupt secondary structures that lead to aggregation. csic.es

Optimized Coupling Reagents : Utilizing highly efficient coupling reagents minimizes the time required for amide bond formation, reducing the risk of side reactions. csic.es

Temperature Control : Increasing the reaction temperature can sometimes improve coupling efficiency and disrupt peptide aggregation. gyrosproteintechnologies.com

Following synthesis and cleavage from the resin, the crude peptide product is a mixture containing the desired full-length peptide along with various impurities. The final product is typically obtained as a trifluoroacetic acid (TFA) salt because TFA is used in the cleavage and purification steps. researchgate.netthermofisher.com

Purification : The primary method for purifying crude apraglutide is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). google.comresearchgate.net This technique separates the peptide from impurities based on hydrophobicity. A C18 stationary phase is commonly used with a mobile phase gradient of water and acetonitrile, containing TFA as an ion-pairing agent. google.comlcms.cz The TFA protonates acidic residues and forms ion pairs with basic residues, improving peak shape and resolution. lcms.cz The goal of purification is to achieve high purity, often exceeding 97%. google.com

Characterization : Once purified, the identity and purity of this compound must be confirmed.

Analytical HPLC : This is used to determine the purity of the final product by assessing the area percentage of the main peak relative to all peaks in the chromatogram. lcms.cz

Mass Spectrometry (MS) : This is the definitive technique for confirming the molecular identity of the peptide. researchgate.net Electrospray ionization mass spectrometry (ESI-MS) is typically used to measure the molecular weight of the apraglutide peptide, confirming that the correct sequence has been synthesized.

Solid-Phase Peptide Synthesis (SPPS) Techniques and Optimizations

Ethical Considerations in Preclinical Animal Research for Apraglutide

The use of animal models in the preclinical evaluation of new therapeutic agents like apraglutide is a cornerstone of pharmaceutical development, providing essential data on a compound's biological activity and mechanism of action before human trials. thepharmajournal.com However, this practice is subject to rigorous ethical scrutiny, balancing the potential for significant scientific and medical advancement against the moral and welfare considerations for the animals involved. news-medical.netichor.bio Research into apraglutide is governed by internationally recognized ethical frameworks and regulatory guidelines designed to ensure that animal studies are conducted humanely and only when scientifically justified. sec.govnih.gov

A central tenet of the ethical conduct of animal research is the principle of the "3Rs": Replacement, Reduction, and Refinement. nih.govnih.gov These principles guide the ethical decision-making of researchers and oversight bodies, such as Institutional Animal Care and Use Committees (IACUCs), which must approve study protocols. researchgate.netwellbeingintlstudiesrepository.org

Replacement: This principle encourages the use of non-animal methods wherever possible. news-medical.net While alternatives like cell-based reporter gene assays are being developed to measure the bioactivities of glucagon-like peptide-2 (GLP-2) analogues, they cannot fully replicate the complex systemic and physiological interactions involved in conditions like Short Bowel Syndrome (SBS). mdpi.com Investigating the intestinotrophic effects of apraglutide—its ability to promote intestinal growth and adaptation—currently necessitates the use of living biological systems. researchgate.net

Reduction: The reduction principle mandates the use of the minimum number of animals necessary to obtain scientifically valid and statistically significant results. nih.gov Preclinical study designs for apraglutide, such as dose-response assessments and head-to-head comparisons with other GLP-2 analogs, are structured to maximize the amount of data gathered from each study, thereby limiting the total number of animals used. sec.govnih.gov

Refinement: Refinement involves modifying experimental procedures to minimize any potential pain, suffering, or distress to the animals. scilit.com In apraglutide preclinical studies, this is achieved through strict adherence to established animal care guidelines, such as those from the US National Institutes of Health and the Canadian Council on Animal Care. nih.gov Specific refinement techniques documented in this research include:

Regular monitoring of animal well-being, including daily weight checks and observation for clinical signs of distress like diarrhea or dehydration. nih.gov

Establishment of clear humane endpoints, where animals are euthanized if they reach a predetermined threshold of suffering, such as a weight loss exceeding 25%, to prevent prolonged distress. nih.gov

Ensuring optimal housing and care conditions to keep animals free from fear and pain, which not only serves animal welfare but also enhances the scientific validity and reproducibility of the research data. sci-hub.se

All preclinical trials involving apraglutide must be conducted in accordance with the legal and regulatory requirements of authorities like the Food and Drug Administration (FDA) and are subject to oversight by ethics committees at the institutions where the research is performed. sec.gov Study plans and all in-life procedures require approval from local Animal Care Committees, which verify the scientific justification for the study and the adequacy of the measures taken to protect animal welfare. researchgate.net

The table below summarizes key preclinical studies for apraglutide, highlighting the animal models used and the ethical oversight frameworks mentioned.

Table 1: Summary of Preclinical Animal Studies in Apraglutide Research

Animal ModelPurpose of the StudyEthical Oversight / Guidelines MentionedKey Research Finding (Non-Clinical Outcome)
RatsTo compare the pharmacokinetic profile and intestinotrophic activity of apraglutide against native GLP-2 and other analogs. sec.govStudies are conducted in accordance with applicable regulatory authority guidelines and subject to oversight by ethics committees. sec.govApraglutide demonstrated a notably longer half-life and superior intestinotrophic effects, suggesting enhanced pharmacodynamic properties. sec.gov
Mice (BALB/c and C57BL/6J)To assess the gastrointestinal-protective effects of apraglutide in models of chemotherapy-induced damage and allogeneic transplantation. researchgate.netnih.govProtocols were approved by local Animal Care Committees and followed guidelines from the Canadian Council on Animal Care and the US National Institutes of Health. researchgate.netnih.govThe research showed improved survival, reduced weight loss, and preservation of the morphological integrity of the gastrointestinal mucosa. researchgate.netnih.gov
Neonatal PigletsTo evaluate the efficacy of apraglutide in enhancing intestinal adaptation and growth in a model of Short Bowel Syndrome with total ileal resection. researchgate.netStandard ethical protocols for large animal research are followed, as mandated by institutional and national regulations.The study supported findings from other preclinical models, demonstrating significant increases in small intestine weight and enhanced intestinal adaptation. researchgate.net

Future Directions and Unexplored Research Avenues for Apraglutide Tfa

Investigation of Novel GLP-2 Receptor-Mediated Mechanisms Beyond Intestinal Trophism

The established therapeutic action of apraglutide centers on its intestinotrophic effects, stimulating the growth and repair of the intestinal lining. clinicaltrials.eu However, emerging research suggests that the influence of GLP-2 receptor activation may extend beyond simple tissue growth. Future investigations are poised to explore these less-understood pathways.

One area of interest is the potential for GLP-2 receptor agonists to modulate intestinal lipid handling. frontiersin.org Studies have shown that GLP-2 can influence the absorption and processing of dietary fats, a mechanism that is not solely dependent on increased intestinal surface area. frontiersin.orgmdpi.com Further research could elucidate how apraglutide specifically impacts enterocyte lipid metabolism, potentially revealing new therapeutic targets for malabsorption syndromes.

Another promising avenue is the exploration of GLP-2's role in the gut-brain axis and its potential neuroprotective effects. glucagon.com The GLP-2 receptor is expressed in the central nervous system, and its activation has been linked to neuronal survival. glucagon.com Investigating whether apraglutide can exert similar neuroprotective actions could open up entirely new therapeutic possibilities for conditions with neurological comorbidities.

Furthermore, the anti-inflammatory properties of GLP-2 receptor activation are an area of active investigation. frontiersin.org Beyond its role in tissue repair, GLP-2 has been shown to reduce intestinal inflammation. frontiersin.org Elucidating the specific molecular pathways through which apraglutide exerts these anti-inflammatory effects could be crucial for its application in inflammatory bowel diseases.

Potential for Combination Therapies in Preclinical Models: Mechanistic Basis

The potential for combining apraglutide with other therapeutic agents is a significant area of future research, with a focus on understanding the mechanistic basis for such combinations. nih.govresearchgate.net Preclinical models offer a valuable platform to explore synergistic or additive effects that could enhance therapeutic outcomes.

A key area of investigation is the combination of apraglutide with immunomodulatory drugs. In the context of conditions like acute Graft-versus-Host Disease (aGVHD), where both intestinal damage and immune dysregulation are central, combining apraglutide's gut-protective effects with immunosuppressants could offer a powerful two-pronged approach. biospace.comglobenewswire.com Preclinical studies have already shown that apraglutide can reduce the severity of intestinal damage from chemotherapy and improve survival in mouse models of aGVHD without impairing the anti-tumor effects of the chemotherapy. biospace.com

Another promising combination is with agents that target different aspects of intestinal function. For instance, combining apraglutide with a GLP-1 receptor agonist, which primarily influences gut motility and secretion, could provide a more comprehensive approach to managing short bowel syndrome. researchgate.net The mechanistic rationale lies in the complementary actions of these two classes of drugs on intestinal physiology.

The following table outlines potential combination therapies and their mechanistic rationale:

Combination AgentMechanistic RationalePotential Therapeutic Application
Immunosuppressants Combines gut barrier protection with modulation of the underlying immune response.Acute Graft-versus-Host Disease (aGVHD)
GLP-1 Receptor Agonists Synergistic effects on intestinal absorption, motility, and secretion.Short Bowel Syndrome (SBS)
Anti-inflammatory Agents Targets both intestinal inflammation and promotes tissue repair.Inflammatory Bowel Disease (IBD)

Development of Advanced Delivery Systems for Research Applications

While apraglutide's long-acting formulation is a significant advancement, the development of even more sophisticated delivery systems is a key area of future research. clinicaltrials.eu These advanced systems could offer greater control over the drug's release profile and targeting, which would be invaluable for both research and potential therapeutic applications.

One avenue of exploration is the development of targeted delivery systems that can specifically deliver apraglutide to the site of injury or inflammation in the gastrointestinal tract. This could be achieved through the use of nanoparticles or other carrier molecules that are designed to bind to specific receptors or markers in the gut. Such targeted delivery could enhance the drug's efficacy while minimizing potential systemic side effects.

Sustained-release formulations are another area of active research. While apraglutide is already a long-acting analog, developing formulations that provide an even more consistent and prolonged release could further improve patient compliance and therapeutic outcomes. researchgate.net This could involve the use of biodegradable polymers or other materials that slowly release the drug over an extended period.

Elucidation of Long-Term Preclinical Effects and Adaptive Responses

Understanding the long-term effects of apraglutide treatment is crucial for its continued development and safe clinical use. clinicaltrialsarena.com Preclinical studies are essential for investigating the adaptive responses of the intestine to prolonged GLP-2 receptor activation.

One key question is whether the intestinotrophic effects of apraglutide are sustained over time or if the intestine develops a tolerance to the drug. Long-term animal studies can help to answer this question by examining changes in intestinal morphology and function over extended treatment periods. researchgate.netnih.gov A study in mice showed that while the initial increase in small intestinal weight and length after 3 weeks of apraglutide administration was significant, there was a further increase in effectiveness after 10 weeks. researchgate.netnih.gov

Another important area of investigation is the potential for off-target effects with long-term apraglutide administration. While preclinical studies to date have shown apraglutide to be highly selective for the GLP-2 receptor, it is important to continue to monitor for any unforeseen effects on other organ systems. researchgate.net

The following table summarizes key parameters for long-term preclinical studies of apraglutide:

ParameterResearch Question
Intestinal Morphology Are the increases in villus height and crypt depth sustained over time?
Intestinal Function Does nutrient and fluid absorption remain enhanced with long-term treatment?
Receptor Expression Does the expression of the GLP-2 receptor change with chronic administration?
Systemic Effects Are there any long-term effects on other organ systems?

Application of Artificial Intelligence and Machine Learning in Apraglutide Analog Design and Predictive Modeling

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of drug discovery and development, and apraglutide is no exception. nih.gov These powerful computational tools can be used to accelerate the design of new and improved GLP-2 analogs and to develop predictive models of their efficacy.

ML models can also be used to predict the therapeutic efficacy of new apraglutide analogs based on their physicochemical properties and in vitro activity. clinicaltrialsarena.com This could significantly reduce the time and cost of preclinical development by allowing researchers to prioritize the most promising candidates for further testing. nih.gov The use of quantitative systems pharmacology (QSP) models, which integrate computational modeling with experimental data, can help to understand the complex interactions between a drug, the biological system, and the disease process. nih.gov

The integration of AI and ML into the drug development pipeline has the potential to accelerate the discovery of the next generation of GLP-2 analogs, ultimately benefiting patients with a wide range of gastrointestinal disorders.

Q & A

Q. What preclinical models are used to evaluate the intestinotrophic effects of Apraglutide TFA?

this compound has been tested in neonatal piglet models of short bowel syndrome (SBS) with total ileal resection. Key outcomes include intestinal lengthening, increased small-intestinal weight, villus height, and crypt depth. Dosing regimens (e.g., 5 mg/kg administered subcutaneously twice weekly) and parameters like fecal fat/energy loss are critical for assessing adaptation . Murine models also demonstrate progressive trophic effects on the small intestine and transient colon responses, highlighting species-specific differences in GLP-2 analog efficacy .

Q. How does this compound’s pharmacokinetic profile compare to native GLP-2?

this compound has a prolonged half-life (~30 hours) due to dipeptidyl peptidase IV resistance and high plasma protein binding (99.8%), enabling weekly dosing. In contrast, native GLP-2 has a half-life of ~6 minutes. Pharmacokinetic studies in healthy volunteers show dose-dependent clearance (16.5–20.7 L/day) and volume of distribution (55.4–105.0 L), with citrulline (a biomarker of enterocyte mass) levels peaking at 5 mg doses .

Q. What are the primary pharmacodynamic markers used to assess this compound’s efficacy?

Citrulline plasma concentration is a validated PD marker, reflecting enterocyte mass. In Phase 1 trials, 5 mg Apraglutide induced a 1.25 µg/mL increase in citrulline (vs. placebo), with sustained effects for 10–17 days post-dosing. Intestinal lengthening and reduced parenteral support (PS) volume are additional endpoints in clinical trials .

Advanced Research Questions

Q. How should researchers address contradictions in efficacy data between patient subgroups in this compound trials?

The STARS Phase 3 trial stratified patients by anatomy (stoma vs. colon-in-continuity, CIC). While Apraglutide reduced PS volume by 43% overall at week 24, CIC patients showed greater responsiveness. Researchers must account for baseline demographics, surgical history, and residual intestinal length when interpreting subgroup variability. Mixed-model statistical analyses are recommended to adjust for confounding factors .

Q. What methodological considerations are critical for optimizing dosing regimens in this compound studies?

Population PK/PD modeling from Phase 1 trials indicates that 5 mg weekly achieves maximal citrulline response, with no added benefit at 10 mg. Researchers should prioritize exposure-response relationships over dose escalation. Non-compartmental analysis (NCA) of plasma concentrations and Bayesian forecasting can refine dosing in special populations (e.g., renal impairment) .

Q. How can preclinical findings on temporal and site-specific intestinal growth translate to clinical applications?

Murine studies reveal that Apraglutide’s small intestinal effects increase over time, while colon responses plateau. Translational studies should focus on longitudinal imaging (e.g., MRI enterography) and biomarkers (e.g., fecal elastase) to monitor site-specific adaptation in humans. Preclinical-to-clinical bridging requires validation in patient-derived organoids or SBS-IF registries .

Q. What are the implications of this compound’s safety profile for long-term clinical use?

In Phase 3 trials, Apraglutide’s safety profile aligned with earlier studies, with no new adverse events. However, long-term monitoring for injection-site reactions, antibody development, and hepatic/renal function is essential. Researchers should incorporate adaptive trial designs (e.g., open-label extensions) to assess durability beyond 48 weeks .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound trials?

Use Helmert contrasts to compare sequential dose levels and mixed-effects models to handle repeated measures (e.g., weekly PS volume). For citrulline data, non-linear regression (e.g., Emax models) quantifies saturation kinetics. In the STARS trial, ANCOVA adjusted for baseline PS volume and anatomy type was employed .

Q. How can researchers mitigate bias in open-label extensions of this compound trials?

Implement blinded endpoint adjudication and objective measures (e.g., PS volume, DXA scans for nutritional status). Placebo-controlled crossover designs or historical controls from registries (e.g., TED studies) provide comparative efficacy data without compromising patient access .

Contradictory Data and Knowledge Gaps

Q. Why do preclinical models show divergent colon responses to this compound compared to human trials?

Murine studies report transient colon growth, whereas human trials focus on small intestinal adaptation. Species-specific GLP-2 receptor expression patterns and resection models (e.g., ileocecal valve preservation in humans) may explain discrepancies. Researchers should standardize resection protocols and integrate colon-specific biomarkers (e.g., butyrate absorption) in future studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.